(2-Bromocyclopropen-1-yl)methanol
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Overview
Description
Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of bone-related disorders such as osteoporosis and Paget’s disease. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby helping to maintain or increase bone density .
Preparation Methods
Synthetic Routes and Reaction Conditions: Risedronic acid monohydrate can be synthesized by reacting 3-pyridyl acetic acid with phosphorous acid and phosphorus trichloride. This reaction yields risedronic acid, which is then further reacted with sodium hydroxide in an aqueous medium to produce risedronate sodium hemipentahydrate . The process is typically carried out in the absence of organic solvents to ensure safety and cost-effectiveness .
Industrial Production Methods: The industrial production of risedronic acid monohydrate follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The absence of organic solvents in the production process makes it environmentally friendly and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Risedronic acid monohydrate primarily undergoes hydrolysis and complexation reactions. It can form complexes with metal ions such as calcium and strontium, which are used in controlled drug delivery systems .
Common Reagents and Conditions: The hydrolysis of risedronic acid monohydrate is typically carried out under acidic conditions, which facilitate the release of the active drug from its complexed form . The formation of metal complexes involves the use of metal salts such as calcium chloride or strontium chloride in an aqueous medium .
Major Products Formed: The major products formed from the hydrolysis of risedronic acid monohydrate include free risedronic acid and its corresponding metal salts. These products are used in various pharmaceutical formulations for the treatment of bone disorders .
Scientific Research Applications
Risedronic acid monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the coordination chemistry of bisphosphonates and their interactions with metal ions . In biology and medicine, risedronic acid monohydrate is extensively researched for its therapeutic effects on bone metabolism and its potential use in treating other bone-related diseases . Industrially, it is used in the production of pharmaceuticals and as a component in controlled drug delivery systems .
Mechanism of Action
Risedronic acid monohydrate exerts its effects by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts . This binding prevents the resorption of bone, thereby maintaining or increasing bone density. The compound is taken up by osteoclasts through fluid-phase endocytosis, where it disrupts the mevalonate pathway, leading to apoptosis of these cells .
Comparison with Similar Compounds
Risedronic acid monohydrate is part of the bisphosphonate class of drugs, which includes other compounds such as etidronate, pamidronate, alendronate, ibandronate, and zoledronate . Compared to these compounds, risedronic acid monohydrate has a higher potency and a more favorable safety profile . Its unique structure allows for stronger binding to bone hydroxyapatite and more effective inhibition of osteoclast activity .
List of Similar Compounds:- Etidronate
- Pamidronate
- Alendronate
- Ibandronate
- Zoledronate
Properties
CAS No. |
176167-13-8 |
---|---|
Molecular Formula |
C4H5BrO |
Molecular Weight |
148.99 g/mol |
IUPAC Name |
(2-bromocyclopropen-1-yl)methanol |
InChI |
InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2 |
InChI Key |
XVLPSEGMXJIPLR-UHFFFAOYSA-N |
SMILES |
C1C(=C1Br)CO |
Canonical SMILES |
C1C(=C1Br)CO |
Synonyms |
1-Cyclopropene-1-methanol,2-bromo-(9CI) |
Origin of Product |
United States |
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